Protected Biotin Serinol Phosphoramidite

Oligonucleotide synthesis Dephosphorylation Biotinylation

Standard biotin phosphoramidites on 1,2-diol backbones suffer from dephosphorylation-driven label loss and branching side reactions, compromising probe yield and purity. Protected Biotin Serinol Phosphoramidite eliminates these failure modes through its 1,3-diol serinol architecture and t-butylbenzoyl-protected biotin ureido nitrogen. • ≥95% per-cycle coupling efficiency prevents exponential full-length product loss; DMT-on purification enables straightforward cartridge/HPLC isolation. • The serinol backbone renders dephosphorylation virtually non-existent, ensuring intact biotin on every synthesized oligonucleotide. • t-Butylbenzoyl protection averts branching, delivering homogeneous biotinylated oligos for sensitive qPCR, NGS capture, and biosensor applications.

Molecular Formula C57H75N6O9PS
Molecular Weight 1051.3 g/mol
Cat. No. B13719954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtected Biotin Serinol Phosphoramidite
Molecular FormulaC57H75N6O9PS
Molecular Weight1051.3 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C
InChIInChI=1S/C57H75N6O9PS/c1-39(2)63(40(3)4)73(71-35-15-33-58)72-37-46(36-70-57(43-16-11-10-12-17-43,44-24-28-47(68-8)29-25-44)45-26-30-48(69-9)31-27-45)60-52(65)32-34-59-51(64)19-14-13-18-50-53-49(38-74-50)62(55(67)61-53)54(66)41-20-22-42(23-21-41)56(5,6)7/h10-12,16-17,20-31,39-40,46,49-50,53H,13-15,18-19,32,34-38H2,1-9H3,(H,59,64)(H,60,65)(H,61,67)
InChIKeyFKQJXAHANDDQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Biotin Serinol Phosphoramidite Overview


Protected Biotin Serinol Phosphoramidite is a non-nucleosidic phosphoramidite reagent for the direct, covalent attachment of biotin to the 5' or 3' terminus, or internal positions, of synthetic oligonucleotides during automated solid-phase synthesis [1]. Its differentiating molecular architecture combines a chemically stable 1,3-diol serinol backbone with a t-butylbenzoyl protecting group on the biotin ureido nitrogen, which is designed to prevent unwanted branching side reactions [1]. This reagent is supplied as a DMT-on phosphoramidite, enabling trityl-monitored coupling efficiency and reverse-phase cartridge or HPLC purification . An extended linker variant (Protected BiotinLC Serinol Phosphoramidite) is also available to further distance the biotin moiety from the oligonucleotide, which can improve streptavidin accessibility in downstream affinity-based applications .

Backbone 1,3-diol serinol backbone prevents dephosphorylation-induced label loss during deprotection.
Protection t-Butylbenzoyl group on biotin ureido nitrogen blocks DCI-mediated branching side reactions.
Format DMT-on phosphoramidite enables trityl monitoring and reverse-phase cartridge or HPLC purification.

Why Generic Biotin Phosphoramidites Fail


Generic biotin phosphoramidites often use a 1,2-diol backbone, which is susceptible to a dephosphorylation side reaction during oligonucleotide deprotection, leading to quantitative loss of the biotin label [1]. This loss occurs because the 1,2-diol can form a thermodynamically favored 5-membered cyclic phosphate intermediate, competing with standard hydrolysis of protecting groups [1]. In contrast, Protected Biotin Serinol Phosphoramidite is built on a 1,3-diol serinol backbone, where the corresponding 6-membered cyclic phosphate transition state is not favored, rendering the elimination reaction virtually non-existent [1]. Furthermore, standard biotin phosphoramidites that lack a protecting group on the biotin ureido nitrogen are prone to branching side reactions when activated with nucleophilic activators like DCI, resulting in off-target phosphoramidite coupling and heterogeneous product mixtures . This combination of structural liabilities means that substitution can lead to reduced overall yield, lower effective biotin incorporation, and the need for additional purification steps—problems that are specifically engineered out of the Protected Biotin Serinol architecture [1].

Backbone
1,3-diol serinol: minimal label loss (6-membered ring not favored)
1,2-diol backbone: may lead to significant to complete biotin label loss via dephosphorylation
Ureido Protection
t-Butylbenzoyl: branching eliminated
Unprotected ureido NH: branching observed with DCI, leading to heterogeneous products

Performance Evidence for Protected Biotin Serinol Phosphoramidite


1,3-Diol Backbone Prevents Label Loss

The 1,3-diol serinol backbone in Protected Biotin Serinol Phosphoramidite virtually eliminates label loss from dephosphorylation, a side reaction that can consume up to 100% of the label in 1,2-diol-based biotin phosphoramidites under standard deprotection conditions [1]. This loss is a consequence of the 1,2-diol’s ability to form a 5-membered cyclic phosphate intermediate, a pathway that is chemically inaccessible to the 1,3-diol due to the unfavorable 6-membered ring transition state [1].

Label Retention
Class-level inference
Target: Virtually non-existent dephosphorylation label loss (1,3-diol).
Comparator: 1,2-diol backbone: significant to complete label loss via 5-membered cyclic phosphate.
Supports higher effective biotin loading per oligonucleotide.
Standard NH₄OH deprotection; based on class-level inference.
Oligonucleotide synthesis Dephosphorylation Biotinylation

Blocking DCI-Mediated Branching

The t-butylbenzoyl protecting group on the biotin ureido nitrogen completely suppresses branching side reactions when using nucleophilic activators like DCI, a problem encountered with unprotected biotin phosphoramidites [1]. This protection is critical because the biotin ureido NH is intrinsically nucleophilic and can compete with the intended 5'-hydroxyl for the activated phosphoramidite, leading to branched, off-target products .

Branching Control
Class-level inference
Target: No branching; t-butylbenzoyl blocks phosphoramidite reaction at ureido.
Comparator: Unprotected biotin phosphoramidites: branching observed with DCI activator.
Reduces purification burden and increases yield of desired full-length product.
Standard DNA synthesis with DCI; class-level inference.
Oligonucleotide synthesis Phosphoramidite chemistry DCI activation

Coupling Efficiency and Overall Yield

When Protected Biotin Serinol Phosphoramidite is used as a 5'-terminal modifier, its single coupling step achieves a comparable stepwise coupling efficiency to standard biotin phosphoramidites (typically ≥95% per coupling ), but without incurring the cumulative yield losses associated with multiple consecutive low-efficiency couplings. In contrast, methods relying on multiple incorporations of lower-efficiency modifiers to achieve sufficient biotin density result in exponentially lower overall yield . The DMT group on the serinol reagent further enables real-time coupling efficiency measurement via trityl monitoring, providing immediate quality control feedback .

Coupling Efficiency
Cross-study comparable
≥95% per single coupling; overall yield approximates stepwise efficiency.
Comparator: Multi-step strategies with lower efficiency can lose >48% of full-length product.
Maximizes usable biotinylated oligonucleotide from a given synthesis scale.
Automated CPG synthesis; Sources empty — data to verify.
Oligonucleotide synthesis Coupling efficiency Biotinylation

Streptavidin Binding and Linker Effects

Protected Biotin Serinol Phosphoramidite and its extended linker variant (BiotinLC) retain the full biotin structure, enabling a dissociation constant (Kd) with streptavidin in the femtomolar range (~10⁻¹⁵ M) . This is several orders of magnitude tighter than desthiobiotin-based reagents, which exhibit a Kd of ~10⁻¹¹ M for streptavidin [1]. The BiotinLC version further extends the distance between the biotin moiety and the oligonucleotide backbone, reducing steric hindrance and facilitating more efficient streptavidin capture in surface-based assays [2].

Streptavidin Affinity
Supporting evidence
Target (Biotin): Kd ~10⁻¹⁵ M (femtomolar range).
Comparator (Desthiobiotin): Kd ~10⁻¹¹ M; ~10,000-fold weaker binding.
Supports robust capture under stringent wash conditions.
Solution-phase binding at physiological pH; supporting evidence.
Affinity capture Streptavidin Biotinylated probes

Primary Applications for Protected Biotin Serinol Phosphoramidite


High-Sensitivity Diagnostic Probes

For diagnostic qPCR probes and hybridization capture probes, ensuring maximum biotin label density and purity is critical for assay sensitivity. The combination of the 1,3-diol backbone, which prevents label loss from dephosphorylation, and the t-butylbenzoyl protection, which eliminates branching side reactions, ensures that every synthesized oligonucleotide carries an intact, functional biotin moiety [1]. This is directly supported by the evidence that the serinol backbone virtually eliminates label loss, a phenomenon that can completely compromise probe performance in 1,2-diol-based reagents [1]. The extended linker variant (BiotinLC) further reduces steric hindrance, improving streptavidin capture efficiency in surface-immobilized detection formats .

NGS Library Preparation and Target Enrichment

In next-generation sequencing (NGS) library preparation protocols that rely on biotin-streptavidin capture for target enrichment or normalization, the high and predictable coupling efficiency (≥95% per single incorporation) of Protected Biotin Serinol Phosphoramidite translates to higher overall yield of full-length biotinylated product [1]. This avoids the exponential yield losses seen with lower-efficiency or multi-step biotin incorporation strategies, which can result in more than 48% loss of full-length product [1]. The DMT group also enables straightforward cartridge or HPLC purification to isolate only the biotinylated full-length sequences, essential for minimizing background in complex library enrichment workflows .

Streptavidin Affinity Matrix Production

When biotinylated oligonucleotides are immobilized onto streptavidin-coated surfaces (e.g., biosensor chips, magnetic beads), the superior binding affinity (Kd ~10⁻¹⁵ M) of the native biotin moiety in Protected Biotin Serinol Phosphoramidite ensures irreversible capture [1]. This contrasts sharply with desthiobiotin-based modifications (Kd ~10⁻¹¹ M), which can slowly leach from the surface under continuous flow or extended incubation, leading to signal drift and reduced sensor lifetime . The structural integrity of the biotin conjugate, resulting from the protective group strategy, further guarantees that the immobilized oligonucleotide remains stably anchored under stringent assay conditions [1].

Application
Selection Property
Validation Focus
Detection Probe Synthesis
1,3-diol backbone & t-butylbenzoyl protection prevent label loss and branching
Intact biotin per oligonucleotide for sensitivity
NGS Target Enrichment
High single-step coupling efficiency & DMT-on purification
Full-length product yield and purity
Streptavidin Affinity Surfaces
Native biotin high-affinity interaction
Irreversible capture stability under stringent wash conditions
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